Pimelidsäure-Diphenylamid 106

Übersicht

Beschreibung

TC-H 106: Es wurde gezeigt, dass es Histon-Deacetylase 1, Histon-Deacetylase 2 und Histon-Deacetylase 3 mit Ki-Werten von 148 nM, 102 nM bzw. 14 nM inhibiert . Histon-Deacetylasen sind Enzyme, die Acetylgruppen von einer ε-N-Acetyllysin-Aminosäure auf einem Histon entfernen, wodurch die Histone die DNA fester umschließen und die Transkription verhindern .

Wissenschaftliche Forschungsanwendungen

Chemistry: TC-H 106 is used as a chemical probe to study the role of histone deacetylase 3 in gene silencing .

Biology: In biological research, TC-H 106 is used to prolong histone acetylation in cell cultures, making it a valuable tool for studying chromatin remodeling .

Medicine: In medical research, TC-H 106 has been used to correct frataxin deficiency in a Friedreich ataxia mouse model .

Industry: In the pharmaceutical industry, TC-H 106 is used in the development of drugs targeting histone deacetylases .

Wirkmechanismus

Mode of Action

Pimelic Diphenylamide 106 binds to HDACs in a slow-on/slow-off manner . This unique binding mode differentiates it from other HDAC inhibitors, such as suberoylanilide hydroxamic acid, which has a fast-on/fast-off HDAC binding rate . The compound has a preference towards HDAC3, with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 .

Biochemical Pathways

By inhibiting HDACs, Pimelic Diphenylamide 106 affects the acetylation state of histones, leading to a more relaxed chromatin structure and promoting gene expression . This mechanism is particularly relevant in the context of diseases like Friedreich’s ataxia, where the frataxin gene (FXN) is silenced due to the presence of a large GAA triplet repeat expansion within the first intron of the gene .

Pharmacokinetics

It is known that the compound progressively binds to hdacs and remains bound after wash-out . This suggests that the compound may have a prolonged effect even after the cessation of direct exposure.

Result of Action

The inhibition of HDACs by Pimelic Diphenylamide 106 leads to the upregulation of genes that are otherwise silenced due to the condensed chromatin structure . For instance, in the context of Friedreich’s ataxia, the compound has been shown to restore frataxin levels in cells from patients and in a mouse model of the disease .

Action Environment

The compound’s slow-on/slow-off binding kinetics suggest that its efficacy may be sustained over time, even in changing environments . .

Biochemische Analyse

Biochemical Properties

Pimelic Diphenylamide 106 has a preference toward HDAC3 with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 . It exhibits weaker inhibitory activities against HDAC8 . This specificity towards HDAC3 suggests that Pimelic Diphenylamide 106 interacts with this enzyme more readily, potentially affecting the acetylation state of histones and other proteins in the cell .

Cellular Effects

Pimelic Diphenylamide 106 has been shown to restore frataxin levels in cells from Friedreich’s ataxia patients and in a GAA repeat-based Friedreich’s ataxia mouse model . This suggests that Pimelic Diphenylamide 106 can influence gene expression and cellular metabolism by altering the acetylation state of histones and other proteins .

Molecular Mechanism

The molecular mechanism of Pimelic Diphenylamide 106 involves its slow, tight-binding inhibition of class I HDACs . By inhibiting these enzymes, Pimelic Diphenylamide 106 can alter the acetylation state of histones and other proteins, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Pimelic Diphenylamide 106 have been shown to exceed the time of direct exposure in both cellular and animal models . This suggests that Pimelic Diphenylamide 106 may have long-term effects on cellular function, potentially due to its slow, tight-binding inhibition of HDACs .

Metabolic Pathways

Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 influences metabolic pathways through its effects on protein acetylation .

Subcellular Localization

Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 localizes to the nucleus where it can exert its effects on histone and protein acetylation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TC-H 106 beinhaltet die Reaktion von 2-Aminophenyl und 4-Methylphenyl-Heptandiamide. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Ethanol mit Ultraschallunterstützung zur Verbesserung der Löslichkeit .

Industrielle Produktionsverfahren: Die industrielle Produktion von TC-H 106 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Die Verbindung wird in Pulverform bei -20 °C gelagert und kann zur Verwendung in Dimethylsulfoxid oder Ethanol gelöst werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TC-H 106 durchläuft hauptsächlich Inhibitionsreaktionen mit Histon-Deacetylasen. Es zeigt keine Aktivität gegen Histon-Deacetylasen der Klasse II .

Häufige Reagenzien und Bedingungen: Die Verbindung wird in Zellkulturmedien mit fötalem Rinderserum und HEPES-Puffer verwendet. Es wird 24 Stunden lang bei 37 °C in 5 % Kohlendioxid inkubiert .

Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus der Reaktion von TC-H 106 mit Histon-Deacetylasen entsteht, ist hyperacetyliertes Histon H3 .

Wissenschaftliche Forschungsanwendungen

Chemie: TC-H 106 wird als chemische Sonde verwendet, um die Rolle der Histon-Deacetylase 3 bei der Gen-Silencing zu untersuchen .

Biologie: In der biologischen Forschung wird TC-H 106 verwendet, um die Histon-Acetylierung in Zellkulturen zu verlängern, was es zu einem wertvollen Werkzeug für die Untersuchung der Chromatin-Remodellierung macht .

Medizin: In der medizinischen Forschung wurde TC-H 106 verwendet, um einen Frataxin-Mangel in einem Mausmodell der Friedreich-Ataxie zu korrigieren .

Industrie: In der pharmazeutischen Industrie wird TC-H 106 bei der Entwicklung von Medikamenten eingesetzt, die auf Histon-Deacetylasen abzielen .

Wirkmechanismus

TC-H 106 übt seine Wirkung aus, indem es Histon-Deacetylasen der Klasse I inhibiert. Diese Inhibition verhindert die Entfernung von Acetylgruppen von Histonen, was zu einer verlängerten Histon-Acetylierung und veränderter Genexpression führt . Die molekularen Zielstrukturen von TC-H 106 umfassen Histon-Deacetylase 1, Histon-Deacetylase 2 und Histon-Deacetylase 3 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Trichostatin A: Ein weiterer Histon-Deacetylase-Inhibitor, jedoch mit einem breiteren Wirkungsspektrum, einschließlich Histon-Deacetylasen der Klasse II.

Einzigartigkeit: TC-H 106 ist einzigartig in seiner langsamen, tight-binding Inhibition von Histon-Deacetylasen der Klasse I, was es zu einem wertvollen Werkzeug für die Untersuchung spezifischer Histon-Deacetylase-Funktionen macht, ohne Histon-Deacetylasen der Klasse II zu beeinflussen .

Biologische Aktivität

Pimelic Diphenylamide 106 (PDA-106), also known as RGFA-8, is a compound belonging to the class of histone deacetylase (HDAC) inhibitors. This article delves into its biological activity, particularly its effects on gene expression and potential therapeutic applications in neurodegenerative diseases such as Friedreich's ataxia (FRDA) and Huntington's disease.

PDA-106 operates primarily as a class I HDAC inhibitor , demonstrating significant inhibition against HDACs 1, 2, and 3, while showing no activity against class II HDACs. It is characterized as a slow, tight-binding inhibitor, which means it binds to the enzyme in a manner that results in prolonged inhibition compared to fast-on/fast-off inhibitors like hydroxamates .

Kinetic Properties

- IC50 Values :

- HDAC1: 150 nM

- HDAC3: 370 nM

- Ki Value for HDAC3 : Approximately 14 nM, indicating a strong preference for this isoform over others .

Biological Effects

PDA-106 has been studied extensively for its role in upregulating frataxin (FXN) levels, which are crucial in the context of FRDA. In various studies, PDA-106 has shown promising results in enhancing FXN mRNA and protein levels without significant cytotoxicity.

Case Studies and Experimental Findings

-

Friedreich's Ataxia Mouse Model :

- In a study involving FRDA mouse models with homozygous GAA expansions in the FXN gene, PDA-106 was administered subcutaneously at a dose of 150 mg/kg for three days. This treatment led to:

-

Cellular Models :

- In lymphoblastoid cell lines derived from FRDA patients, PDA-106 treatment resulted in a significant increase in FXN mRNA levels by an average of 3.6-fold when compared to control treatments .

- The compound demonstrated sustained effects on gene expression even after washout periods, indicating lasting changes induced by the treatment .

Comparative Analysis with Other Compounds

PDA-106 has been compared with other HDAC inhibitors like SAHA and TSA. Unlike these hydroxamates, which exhibit fast inhibition kinetics and have shown limited efficacy in stimulating FXN expression, PDA-106’s slow binding mechanism allows for more sustained biological effects .

| Compound | Class | IC50 (nM) | Mechanism | Efficacy in FXN Upregulation |

|---|---|---|---|---|

| Pimelic Diphenylamide 106 | Class I | 150 (HDAC1), 370 (HDAC3) | Slow tight-binding | High |

| SAHA | Hydroxamate | ~740 | Fast-on/fast-off | Limited |

| TSA | Hydroxamate | ~200 | Fast-on/fast-off | Limited |

Toxicity and Safety Profile

Studies indicate that PDA-106 is relatively non-toxic compared to other HDAC inhibitors. In animal models, no overt toxicity was observed even with prolonged administration . This safety profile makes it a candidate for further clinical exploration.

Conclusion and Future Directions

Pimelic Diphenylamide 106 shows significant promise as an HDAC inhibitor with potential applications in treating neurodegenerative diseases. Its unique mechanism of action, combined with its ability to upregulate critical genes like FXN without substantial toxicity, positions it well for future research. Further studies are warranted to explore its long-term effects and potential clinical applications.

Eigenschaften

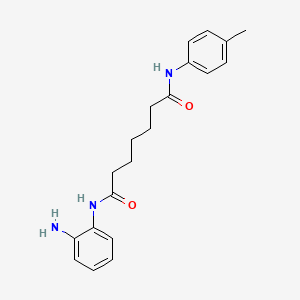

IUPAC Name |

N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581754 | |

| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937039-45-7 | |

| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.